molecular formula C8H7BrFNO2 B12874549 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene

1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene

Cat. No.: B12874549
M. Wt: 248.05 g/mol
InChI Key: OHUIWHIRTJFDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, ethyl, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of ethylbenzene, followed by bromination and fluorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination is often carried out using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: 1-Methoxy-4-ethyl-3-fluoro-2-nitrobenzene.

    Reduction: 1-Bromo-4-ethyl-3-fluoro-2-aminobenzene.

    Oxidation: 1-Bromo-4-carboxy-3-fluoro-2-nitrobenzene.

Scientific Research Applications

1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 1-Bromo-4-ethyl-2-nitrobenzene
  • 1-Bromo-3-fluoro-2-nitrobenzene
  • 1-Bromo-4-ethyl-3-nitrobenzene

Comparison: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-bromo-4-ethyl-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-2-5-3-4-6(9)8(7(5)10)11(12)13/h3-4H,2H2,1H3

InChI Key

OHUIWHIRTJFDCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.